

Application Notes and Protocols for Studying Enzyme Kinetics with DHODH-IN-11

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Compound of Interest

Compound Name: DHODH-IN-11

Cat. No.: B2863531

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **DHODH-IN-11** in the study of Dihydroorotate Dehydrogenase (DHODH) enzyme kinetics. This document includes detailed protocols for in vitro assays, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to DHODH and DHODH-IN-11

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.^[1] This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.^[1] In human cells, DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.^[1] Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells, DHODH has emerged as a significant target for therapeutic intervention in oncology and autoimmune diseases.^[1]

DHODH-IN-11 is a derivative of the known DHODH inhibitor, Leflunomide.^{[2][3]} It is characterized as a weak inhibitor of the DHODH enzyme.^{[2][3]} Understanding the kinetic parameters of its interaction with DHODH is crucial for its application in research and drug development.

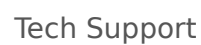
Quantitative Data for DHODH-IN-11

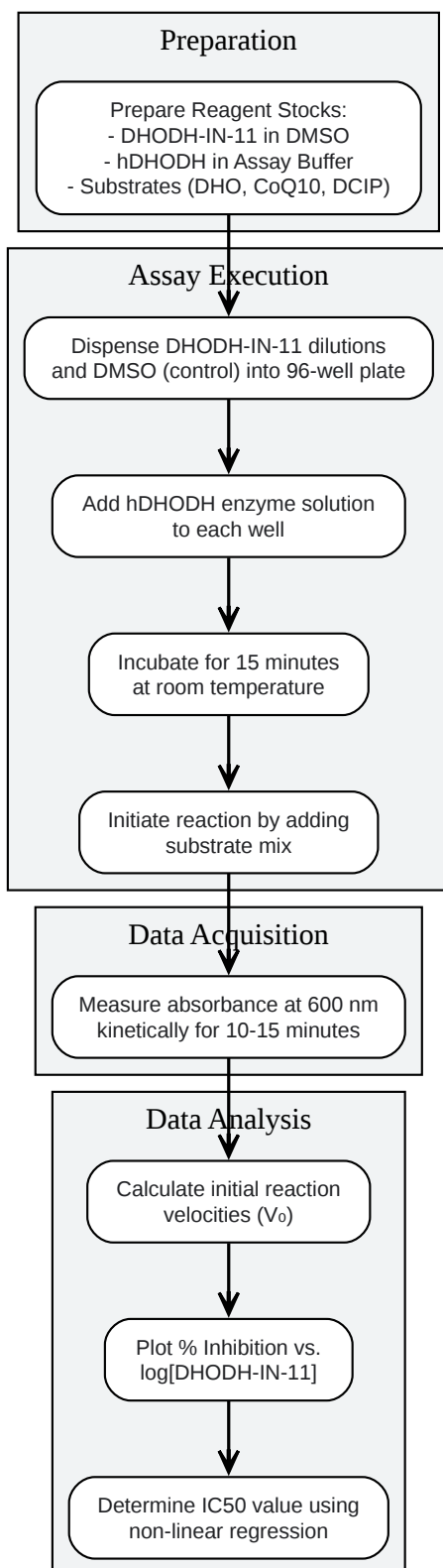
The inhibitory activity of **DHODH-IN-11** on DHODH has been characterized, indicating it is a weak inhibitor of the enzyme. The available quantitative data is summarized in the table below. For comparison, data for other well-characterized DHODH inhibitors are also included.

Inhibitor	Target	IC50	Ki	Notes
DHODH-IN-11	Human DHODH	>100 μ M[4]	Not Reported	A weak inhibitor, derivative of Leflunomide.[2] [3]
Brequinar	Human DHODH	1.8 nM	Not Reported	A potent inhibitor of DHODH.
Teriflunomide	Human DHODH	388 nM	Not Reported	The active metabolite of Leflunomide.
DHODH-IN-8	Human DHODH	0.13 μ M	0.016 μ M[5]	
DHODH-IN-16	Human DHODH	0.396 nM[6]	Not Reported	A potent inhibitor of DHODH.[6]

Signaling Pathway

DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway. The inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn affects DNA and RNA synthesis, ultimately impacting cell proliferation.





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